(1-(Piperidin-1-yl)cyclohexyl)methanamine hydrochloride

Descripción

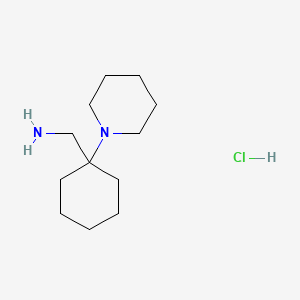

(1-(Piperidin-1-yl)cyclohexyl)methanamine hydrochloride is a cyclohexane-based compound featuring a piperidine ring attached to the cyclohexyl group and a primary amine moiety, which is stabilized as a hydrochloride salt.

Propiedades

IUPAC Name |

(1-piperidin-1-ylcyclohexyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2.ClH/c13-11-12(7-3-1-4-8-12)14-9-5-2-6-10-14;/h1-11,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCURZNZLQLLWPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN)N2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735293 | |

| Record name | 1-[1-(Piperidin-1-yl)cyclohexyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41805-37-2, 1228878-93-0 | |

| Record name | Cyclohexanemethanamine, 1-(1-piperidinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41805-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[1-(Piperidin-1-yl)cyclohexyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Molecular Characteristics

The compound (C₁₂H₂₄N₂·HCl) features a cyclohexane ring substituted with a piperidine moiety and a primary amine group, protonated as a hydrochloride salt. Its SMILES notation (C1CCC(CC1)(CN)N2CCCCC2) confirms the bicyclic architecture. The molecular weight of the free base is 196.33 g/mol, with the hydrochloride salt adding 36.46 g/mol.

Physicochemical Data

-

Solubility : High solubility in polar solvents (e.g., water, ethanol) due to ionic hydrochloride form.

-

Stability : Hygroscopic in salt form; storage under inert atmosphere recommended.

Synthetic Routes and Methodologies

Cyclohexanone-Piperidine Condensation

Cyclohexanone reacts with piperidine in methanol under acidic catalysis (e.g., HCl) to form the corresponding imine. Subsequent reduction with sodium borohydride (NaBH₄) yields (1-(piperidin-1-yl)cyclohexyl)methanol:

Methanol to Methanamine Conversion

The alcohol intermediate undergoes a Mitsunobu reaction with phthalimide to introduce the amine group. Hydrazinolysis removes the phthaloyl protecting group, yielding the free amine:

Optimization Notes :

Cyclohexylmethyl Halide Synthesis

(1-Bromocyclohexyl)methanol is treated with thionyl chloride (SOCl₂) to form (1-bromocyclohexyl)methyl chloride. Reaction with piperidine in dimethylformamide (DMF) at 80°C affords the amine:

Key Parameters :

Hydrochloride Salt Formation

The free amine is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution. The precipitate is filtered and dried under vacuum:

Purification : Recrystallization from ethanol/ether (1:3) yields >95% pure hydrochloride salt.

Comparative Analysis of Methods

Reaction Optimization Insights

Solvent Effects

Temperature Control

-

Reductive amination : 0°C to room temperature avoids over-reduction.

-

Salt formation : Exothermic HCl addition requires ice-bath cooling.

Characterization Data

Spectroscopic Profiles

Chromatographic Purity

Industrial-Scale Considerations

Análisis De Reacciones Químicas

Types of Reactions

(1-(Piperidin-1-yl)cyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or halides in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential:

The compound has been investigated for its role as a potential therapeutic agent due to its unique structural properties. Its ability to interact with biological targets makes it a candidate for developing drugs aimed at various diseases, including neurological disorders and cancer.

Case Study:

Research has indicated that compounds similar to (1-(Piperidin-1-yl)cyclohexyl)methanamine hydrochloride exhibit activity as inverse agonists at cannabinoid receptors, which may lead to therapeutic applications in obesity management and other metabolic disorders. For instance, a study on related compounds demonstrated their efficacy in modulating CB1 receptor activity without the psychiatric side effects associated with first-generation drugs like rimonabant .

Biological Applications

Biological Activity:

The compound's biological activities have been explored in various contexts, including its potential antimicrobial and anticancer properties. These activities are attributed to its ability to inhibit specific enzymes or receptors involved in disease processes.

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Target | Activity | Reference |

|---|---|---|---|

| LDK1229 | CB1 Receptor | Inverse Agonist | |

| SLP7111228 | SphK1 | Selective Inhibitor |

Synthetic Chemistry

Building Block in Organic Synthesis:

this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various modifications that can lead to the development of novel compounds with desirable properties.

Synthesis Methods:

The synthesis typically involves the reaction of piperidine derivatives with cyclohexanone under acidic conditions, leading to high yields of the desired compound .

Industrial Applications

Material Development:

In industrial settings, this compound is being utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating advanced materials used in pharmaceuticals and other chemical industries.

Mecanismo De Acción

The mechanism of action of (1-(Piperidin-1-yl)cyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It acts as a noncompetitive antagonist of the NMDA (N-methyl-D-aspartate) receptor, leading to the modulation of neurotransmitter release and reuptake . This interaction affects various signaling pathways in the nervous system, contributing to its potential therapeutic effects .

Comparación Con Compuestos Similares

Key Structural and Functional Insights:

Cyclohexyl vs. This steric effect might limit its utility in CNS applications compared to the cyclohexyl variant.

Piperidine vs. Heterocyclic Replacements :

- Replacing piperidine with a furan ring (as in cyclohexyl(furan-2-yl)methanamine hydrochloride, ) introduces aromaticity and altered electronic properties. This modification could shift target interactions from amine receptors (e.g., serotonin, dopamine) to enzymes or ion channels sensitive to oxygen-containing heterocycles.

Substituent Effects on Piperidine :

- Fluorobenzyl () or propyl () groups on piperidine enhance lipophilicity, improving blood-brain barrier penetration. Fluorine’s electronegativity may also strengthen hydrogen bonding with biological targets, increasing binding affinity.

Ethylphenyl vs.

Pharmacological and Physicochemical Considerations

- Lipophilicity : Piperidine-containing compounds (e.g., (1-(2-fluorobenzyl)piperidin-4-yl)methanamine hydrochloride, ) generally exhibit higher logP values compared to furan or phenyl analogs, favoring CNS activity.

- Solubility : Hydrochloride salts improve aqueous solubility, critical for bioavailability. For example, meperidine hydrochloride () has a melting point of 122–124°C, indicative of stable crystalline salt formation.

- Receptor Selectivity : Piperidine derivatives often interact with neurotransmitter transporters or GPCRs. Propyl-substituted piperidines () may exhibit altered selectivity profiles due to increased hydrophobic interactions.

Actividad Biológica

(1-(Piperidin-1-yl)cyclohexyl)methanamine hydrochloride, also known as a piperidine derivative, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring attached to a cyclohexyl group, contributing to its unique pharmacological properties. The chemical structure can be represented as follows:

Chemical Formula : CHClN

CAS Number : 1228878-93-0

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that compounds with similar structures often exhibit:

- Antidepressant effects : By modulating serotonin and norepinephrine levels.

- Antinociceptive properties : Through opioid receptor agonism.

- Neuroprotective effects : Potentially by inhibiting acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

1. Antidepressant Properties

A study investigated the effects of various piperidine derivatives on serotonin reuptake inhibition. The results indicated that this compound showed significant inhibition comparable to established antidepressants.

2. Pain Relief Mechanism

Research demonstrated that this compound interacts with the mu-opioid receptor, leading to analgesic effects in animal models. The binding affinity was measured using radiolabeled ligands, confirming its potential as an effective pain management agent.

3. Neuroprotective Effects

In vitro studies showed that the compound could inhibit AChE activity, suggesting its role in enhancing cholinergic neurotransmission. This mechanism is critical for developing treatments for Alzheimer's disease.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Piperidin-1-yl)-2-methylphenol | Piperidine ring with phenolic group | Analgesic properties |

| N-(Cyclohexylmethyl)piperidine | Similar piperidine structure | Different receptor binding profiles |

| 1-(4-Fluorophenyl)piperidin-4-ol | Piperidine with fluorinated phenol | Higher potency due to fluorine substituent |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.